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GSK-1520489A

PKMYT1 Kinase Inhibition Cancer Research

Researchers studying PKMYT1-driven G2/M checkpoint regulation often face confounding off-target effects from cross-reactive CDK inhibitors. GSK-1520489A solves this with a clean selectivity profile-potent PKMYT1 inhibition (IC50=115 nM, Ki=10.94 nM) and negligible activity against CDK7 (Ki=1180 nM) and PRMT5 (IC50>50,000 nM). • Confirmed nanomolar PKMYT1 engagement with minimal CDK1 cross-reactivity (Kd=2610 nM). • Unique VEGFR2 binding (Kd=440 nM) absent in CDK7-selective agents like SY-5609 or CT7001. • Serves as an ideal CDK7-negative control, enabling unambiguous attribution of transcriptional effects. Supplied as a white to off-white solid, ≥98% purity, with room-temperature shipping stability and batch-specific QC documentation available.

Molecular Formula C21H23N5O3S
Molecular Weight 425.5 g/mol
Cat. No. B10832125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-1520489A
Molecular FormulaC21H23N5O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)NC3=CC=CC(=C3)CS(=O)(=O)C
InChIInChI=1S/C21H23N5O3S/c1-14-12-23-21(24-16-8-6-7-15(11-16)13-30(3,28)29)26-19(14)25-18-10-5-4-9-17(18)20(27)22-2/h4-12H,13H2,1-3H3,(H,22,27)(H2,23,24,25,26)
InChIKeyAKHLCKMEVWGDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide: PKMYT1/CDK Inhibitor Scaffold


N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide (CAS 1042433-41-9), also known as GSK-1520489A, is a synthetic small molecule belonging to the sulfone-substituted anilinopyrimidine class . This compound is primarily characterized as an inhibitor of the membrane-associated tyrosine/threonine kinase PKMYT1, with reported potency at the nanomolar level . Its structure incorporates key pharmacophoric elements—specifically the N-methylbenzamide and methylsulfonylmethyl-anilino moieties—that are characteristic of cyclin-dependent kinase (CDK) inhibitor frameworks, as described in foundational patent literature covering this chemical series [1]. The compound serves as a valuable tool for investigating kinase inhibition, particularly in contexts where dual PKMYT1 and CDK engagement may be relevant.

Target Engagement Reported PKMYT1 inhibition and VK2 binding supports dual-pathway investigation.
Selectivity Profile Weak CDK1/CDK7 engagement differentiates from CDK7-selective inhibitors, reducing off-target confounding.
Research Context May support mitosis, DNA damage response, and VEGFR2-related angiogenesis model studies.

N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide: Differentiation from Other Anilinopyrimidine Inhibitors


Substitution with other anilinopyrimidine or benzamide-based kinase inhibitors is not scientifically valid due to critical differences in target engagement and selectivity. N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide exhibits a distinct polypharmacology profile, with documented activity against PKMYT1 (IC50 = 115 nM) , as well as affinity for Venus kinase receptor 2 (Kd = 440 nM) [1]. In contrast, closely related compounds such as SY-5609 and CT7001 are highly selective for CDK7 (Kd = 0.065 nM and IC50 = 41 nM, respectively) [2][3]. The presence of the methylsulfonylmethyl group on the aniline ring and the N-methylbenzamide moiety dictates this unique target spectrum, which is not preserved across other CDK inhibitor classes. Furthermore, this compound shows only weak inhibition of CDK1 (Kd = 2610 nM) and CDK7 (Ki = 1180 nM), confirming that it is not a functional equivalent of dedicated CDK7 inhibitors [4][5].

Weak CDK1/CDK7 engagement precludes substitution for dedicated CDK7 inhibitors in transcriptional or cell-cycle assays.
PKMYT1/VK2 polypharmacology is not preserved across other anilinopyrimidine or benzamide kinase inhibitor classes.

N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide: Quantitative Differentiation Profile


PKMYT1 Inhibition Potency and Binding Affinity

This compound demonstrates direct, nanomolar inhibition of PKMYT1, a key mitotic regulator. Its activity is characterized by an IC50 of 115 nM and a binding affinity (Ki) of 10.94 nM . This profile is distinct from known CDK7-selective inhibitors like SY-5609, which primarily target CDK7 (Kd = 0.065 nM) [1], and from broad-spectrum kinase inhibitors, offering a targeted tool for dissecting PKMYT1-mediated pathways.

PKMYT1 Inhibition
Reported
IC50 = 115 nM; Ki = 10.94 nM
vs SY-5609 (no reported PKMYT1 activity)
Supports PKMYT1-targeted pathway studies without CDK7 off-target confounding.
In vitro recombinant kinase assay.
PKMYT1 Kinase Inhibition Cancer Research

Venus Kinase Receptor 2 Binding Affinity

The compound binds to Venus kinase receptor 2 (VK2) with a dissociation constant (Kd) of 440 nM [1]. This affinity, while moderate, distinguishes it from other kinase inhibitors that lack this activity. For example, the CDK7 inhibitor CT7001 has an IC50 of 41 nM for CDK7 but shows no reported affinity for VK2 [2]. This unique binding profile suggests potential applications in studying angiogenesis or related pathways where VEGFR2 signaling is relevant.

VK2 Binding
Reported
Kd = 440 nM
vs CT7001 (no VK2 binding)
Supports VK2 pathway investigation context.
Cell-based assay (Sf9 cells).
Venus Kinase Receptor VEGFR2 Angiogenesis

Weak CDK1 and CDK7 Engagement

In contrast to dedicated CDK inhibitors, this compound shows only weak affinity for CDK1 (Kd = 2610 nM) and CDK7 (Ki = 1180 nM) [1][2]. This is significantly weaker than the potency of SY-5609 against CDK7 (Kd = 0.065 nM) [3] or THZ1 against CDK7 (IC50 = 3.2 nM) [4]. The data confirm that this compound cannot substitute for a CDK7 inhibitor in transcriptional or cell cycle studies.

CDK1/CDK7 Weak Affinity
Reported
CDK1 Kd = 2610 nM; CDK7 Ki = 1180 nM
vs SY-5609 (CDK7 Kd = 0.065 nM), THZ1 (CDK7 IC50 = 3.2 nM)
Indicates limited CDK7 pathway engagement.
Kinobead (CDK1), scintillation counting (CDK7).
CDK Kinase Selectivity Cancer

Minimal Activity Against PRMT5 and DNMT3A Defines a Cleaner PKMYT1-Focused Profile

The compound displays negligible inhibition of protein arginine methyltransferase 5 (PRMT5) and DNA methyltransferase 3A (DNMT3A), with IC50 values exceeding 50,000 nM (>50 µM) [1]. This lack of activity is a key differentiator from compounds like EPZ015666, a potent PRMT5 inhibitor (IC50 = 22 nM) [2]. It indicates that the compound's biological effects are unlikely to be confounded by off-target methyltransferase inhibition.

PRMT5/DNMT3A Negligible Inhibition
Reported
IC50 > 50,000 nM for both
vs EPZ015666 (PRMT5 IC50 = 22 nM)
Supports PKMYT1-focused interpretation with lower methyltransferase off-target risk.
Sf9 cell-expressed human full-length enzymes.
PRMT5 DNMT3A Methyltransferase

N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide: Optimized Research Applications


PKMYT1 Mitotic Regulation and DNA Damage Response

Leverage the compound's nanomolar inhibition of PKMYT1 (IC50 = 115 nM, Ki = 10.94 nM) to investigate PKMYT1's role in regulating the G2/M checkpoint and cellular response to DNA damage . This application is optimized due to the compound's clean selectivity profile, which shows minimal off-target activity against CDK7 (Ki = 1180 nM) and PRMT5 (IC50 > 50,000 nM), thereby reducing confounding variables in mechanistic studies [1][2].

VEGFR2 Signaling in Angiogenesis Models

Utilize the compound's unique and measurable binding affinity for Venus kinase receptor 2 (Kd = 440 nM) as a starting point for studying VEGFR2-mediated angiogenesis pathways [3]. This application is valuable because the compound offers a distinct chemical scaffold for VK2 engagement that is absent in other advanced CDK7 inhibitors like SY-5609 or CT7001, which do not report activity against this receptor [4][5].

Negative Control for CDK7-Dependent Transcription

Employ this compound as a specificity control in experiments designed to validate CDK7-dependent transcriptional effects. Given its extremely weak inhibition of CDK7 (Ki = 1180 nM) compared to potent CDK7 inhibitors like THZ1 (IC50 = 3.2 nM), it serves as an ideal tool to demonstrate that observed effects are due to specific CDK7 inhibition and not a general property of the anilinopyrimidine scaffold [1][6].

Application
Selection Property
Validation Focus
PKMYT1 Mitotic Checkpoint Studies
PKMYT1 inhibition with low CDK7 cross-reactivity
DNA damage response and G2/M checkpoint endpoints
VK2/VEGFR2 Pathway Investigation
Reported VK2 binding affinity
Angiogenesis signaling model endpoints
CDK7 Transcription Specificity Control
Weak CDK7 engagement relative to known CDK7 inhibitors
CDK7-dependent transcriptional endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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